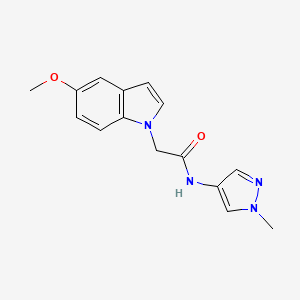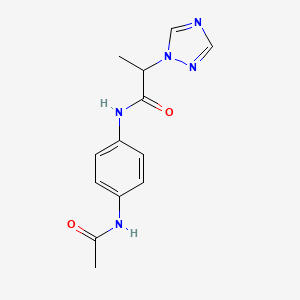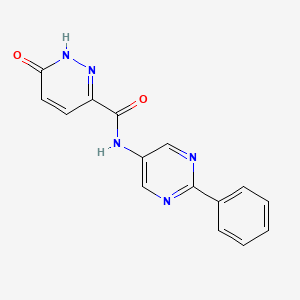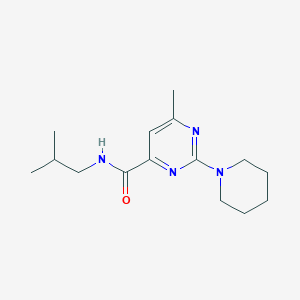
N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research. It was first discovered by Eli Lilly and Company and has since been used to study various biological processes.
Wirkmechanismus
N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide inhibits PI3K activity by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, including Akt and mTOR, which are involved in regulating cell growth and survival.
Biochemical and Physiological Effects:
N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide has been shown to have various biochemical and physiological effects in cells and organisms. Inhibition of PI3K activity by N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide has been shown to induce apoptosis in cancer cells, reduce insulin resistance in type 2 diabetes, and decrease inflammation in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide has several advantages as a tool compound for scientific research. It is a small molecule inhibitor that can be easily synthesized and has a high degree of selectivity for PI3K. However, N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide also has limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several future directions for the use of N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide in scientific research. One potential application is in the development of combination therapies for cancer. N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. Another potential application is in the study of aging and age-related diseases. PI3K signaling has been implicated in the regulation of aging, and N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide has been shown to extend the lifespan of various organisms. Finally, the development of more selective and potent PI3K inhibitors based on the structure of N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide is an area of active research.
Synthesemethoden
N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide can be synthesized using a multistep process that involves the reaction of 2-chloro-5-nitropyridine with 4-aminomorpholine, followed by the reaction of the resulting intermediate with 2-phenylquinoline-4-carboxylic acid. The final product is obtained by the removal of the protecting groups.
Wissenschaftliche Forschungsanwendungen
N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide is commonly used as a tool compound in scientific research to inhibit the activity of phosphatidylinositol 3-kinase (PI3K) signaling pathway. This pathway is involved in regulating various cellular processes, including cell growth, proliferation, and survival. The inhibition of PI3K activity by N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide has been shown to have therapeutic potential in cancer, diabetes, and other diseases.
Eigenschaften
IUPAC Name |
N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2/c30-25(28-24-11-10-19(17-26-24)29-12-14-31-15-13-29)21-16-23(18-6-2-1-3-7-18)27-22-9-5-4-8-20(21)22/h1-11,16-17H,12-15H2,(H,26,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZADMCPYJJTCOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-morpholin-4-ylpyridin-2-yl)-2-phenylquinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]phenyl]methyl]isoindole-1,3-dione](/img/structure/B7561644.png)
![N-tert-butyl-3-[(2-chloroacetyl)amino]benzamide](/img/structure/B7561652.png)
![3-azaspiro[5.5]undecan-3-yl(1H-pyrazol-5-yl)methanone](/img/structure/B7561654.png)
![2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7561670.png)

![3-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7561678.png)



![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-2-oxo-1H-quinoline-3-carboxamide](/img/structure/B7561709.png)

![N-[3-(difluoromethoxy)-2-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7561720.png)

